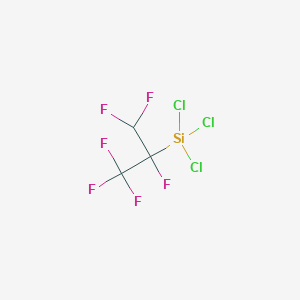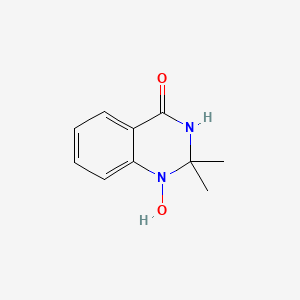
1-Hydroxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of an anthranilic acid derivative with a suitable aldehyde or ketone, followed by cyclization and hydroxylation steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
1-Hydroxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Introduction of different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the synthesis of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 1-Hydroxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. This might include binding to enzymes, receptors, or DNA, leading to modulation of biological processes. The exact mechanism would depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Quinazolinone: A closely related compound with similar structural features.
Dihydroquinazoline: Another related compound with slight structural differences.
Uniqueness
1-Hydroxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific hydroxyl and dimethyl substitutions, which can influence its chemical reactivity and biological activity compared to other quinazoline derivatives.
特性
CAS番号 |
61158-06-3 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC名 |
1-hydroxy-2,2-dimethyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)11-9(13)7-5-3-4-6-8(7)12(10)14/h3-6,14H,1-2H3,(H,11,13) |
InChIキー |
QJLJEFPXDZGYQE-UHFFFAOYSA-N |
正規SMILES |
CC1(NC(=O)C2=CC=CC=C2N1O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



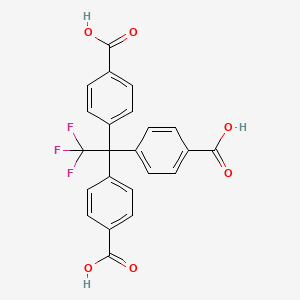



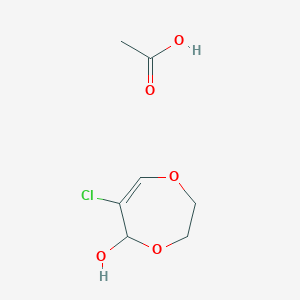
![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)
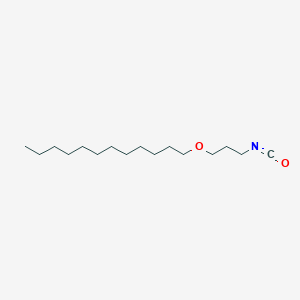
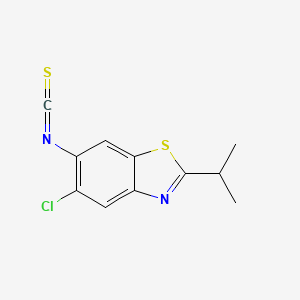
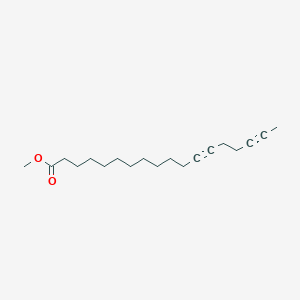
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14602831.png)
![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)
